Mutagenic Safety Threshold: N‑Acetyl‑N‑hydroxyacetamide vs. O‑Benzoyl Hydroxamate – 20.5‑Fold Higher Concentration Required
In head‑to‑head Salmonella typhimurium mutagenicity assays, N‑Acetyl‑N‑hydroxyacetamide (as O‑acetyl acetohydroxamate) exhibits a minimum significant mutagenic response at 430 µM, compared to 21 µM for O‑benzoyl benzohydroxamate [1]. This 20.5‑fold difference quantifies the reduced genotoxic liability conferred by O‑acetyl versus O‑benzoyl protection of the hydroxamic acid core. Acetohydroxamic acid itself is classified as a mutagen and reproductive effector (RTECS AK8157000) [2], whereas the O‑acetyl derivative provides a significantly wider safety margin for in‑cellulo or in‑vivo experimental designs.
| Evidence Dimension | Minimum significant mutagenic concentration (bacterial reverse mutation assay) |
|---|---|
| Target Compound Data | 430 µM (O‑acetyl acetohydroxamate / N‑Acetyl‑N‑hydroxyacetamide) |
| Comparator Or Baseline | O‑Benzoyl benzohydroxamate: 21 µM |
| Quantified Difference | 20.5‑fold higher concentration required for mutagenic response |
| Conditions | Salmonella typhimurium mutagenicity assay; minimum significant response threshold |
Why This Matters
For medicinal chemistry and prodrug development, a 20.5‑fold higher mutagenic threshold directly reduces the risk of off‑target genotoxicity, enabling compound selection where safety margin is a critical procurement criterion.
- [1] Wang, C. Y., et al. (1978). Mutagenicity of Hydroxamic Acids and the Probable Involvement of Carbamoylation. Cancer Research, 38(11 Pt 1), 4486-4489. View Source
- [2] ChemWhat. (n.d.). Acetohydroxamic acid CAS#: 546-88-3 – Hazard Codes T, R Phrase 61-40, RTECS AK8157000. View Source
